molecular formula C8H11NO2 B017445 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one CAS No. 109371-16-6

4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one

Cat. No. B017445
M. Wt: 153.18 g/mol
InChI Key: DGFZETPZVVBGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one, also known as HTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HTP is a pyridoxine analog that has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.

Biochemical And Physiological Effects

4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to have several biochemical and physiological effects. In animal studies, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to improve cognitive function and memory, reduce oxidative stress, and protect against neurotoxicity. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has also been shown to enhance plant growth and increase crop yield by improving photosynthesis and nutrient uptake.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is also relatively stable and can be stored for extended periods without degradation. However, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is also sensitive to light and can degrade when exposed to UV radiation.

Future Directions

There are several future directions for research on 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one and its potential applications in medicine. Another area of interest is its potential as a food preservative, as further studies are needed to determine its effectiveness and safety for use in food products. Additionally, more research is needed to optimize the synthesis method of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one and develop new methods for its application in various fields.

Synthesis Methods

4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one can be synthesized by the reaction of 3,5,6-trimethylpyridin-2(1H)-one with hydroxylamine hydrochloride in the presence of a base. The reaction yields 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one as a white crystalline solid, which can be purified using recrystallization. The synthesis method of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been studied for its ability to enhance plant growth and increase crop yield. In food science, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been investigated for its potential as a food preservative due to its antioxidant properties.

properties

CAS RN

109371-16-6

Product Name

4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-hydroxy-3,5,6-trimethyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO2/c1-4-6(3)9-8(11)5(2)7(4)10/h1-3H3,(H2,9,10,11)

InChI Key

DGFZETPZVVBGDX-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(NC(=C(C1=O)C)O)C

SMILES

CC1=C(NC(=O)C(=C1O)C)C

Canonical SMILES

CC1=C(NC(=C(C1=O)C)O)C

synonyms

2-hydroxy-3,5,6-trimethyl-1H-pyridin-4-one

Origin of Product

United States

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